molecular formula C5H7N5O3S B2914177 2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetohydrazide CAS No. 329709-86-6

2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetohydrazide

Cat. No.: B2914177
CAS No.: 329709-86-6
M. Wt: 217.2
InChI Key: FMLOLHNIUXWSLV-UHFFFAOYSA-N
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Description

2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetohydrazide is a high-purity chemical reagent designed for research and development purposes. This compound features a 1,2,4-triazine-3,5-dione core, a scaffold recognized in medicinal chemistry and agrochemical research. While the specific biological activity of this exact molecule requires further investigation, its structure serves as a versatile building block for the synthesis of more complex molecules. Researchers can leverage this compound as a precursor in heterocyclic chemistry. The 1,2,4-triazine-3,5-dione pharmacophore is of significant interest, as demonstrated by its presence in other developed compounds. For instance, structurally related triazine-dione derivatives have been explored for their herbicidal activity . Furthermore, optimized molecules containing this core have advanced to clinical trials for the treatment of dyslipidemia as highly selective Thyroid Hormone Receptor β agonists, showcasing the potential of this chemical class in pharmaceutical development . This product is intended for laboratory research by qualified professionals. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N5O3S/c6-8-2(11)1-14-4-3(12)7-5(13)10-9-4/h1,6H2,(H,8,11)(H2,7,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLOLHNIUXWSLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NN)SC1=NNC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetohydrazide typically involves the reaction of 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl with thioacetic acid under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like p-toluenesulfonic acid to facilitate the formation of the sulfanyl group.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_3{2- (3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N'- (E)- (2 ....

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfanyl group to a sulfonyl group.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound to its corresponding hydrazine derivative.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of 2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfonyl]acetohydrazide.

  • Reduction: Formation of 2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide.

  • Substitution: Formation of various alkylated derivatives depending on the alkyl halide used.

Scientific Research Applications

2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetohydrazide has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand the role of triazine derivatives in biological systems.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its biological effects. Further research is needed to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with related derivatives (Table 1). Key differentiating factors include the heterocyclic core, substituent groups, and biological activities.

Table 1: Comparative Analysis of Structural and Functional Features

Compound Name Core Heterocycle Key Substituents Reported Activity/Application Reference
2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetohydrazide 1,2,4-Triazinone Sulfanyl, acetohydrazide N/A (structural focus)
2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N’-[(E)-(1H-indol-3-yl)methylidene]acetohydrazide 1,2,4-Triazinone Amino, indole-hydrazone Anticancer (3D spheroid models)
Ethyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]-3-oxobutanoate 1,2,4-Triazinone Sulfanyl, ethyl ester, 3-oxobutanoate Synthetic intermediate
N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide 1,2,4-Triazole Triazole-thiol, indole-hydrazone Cytotoxic (melanoma, breast cancer)
2-(6,8-Dibromo-2-methylquinazolin-4-yloxy)-acetohydrazide Quinazoline Dibromo-quinazoline, acetohydrazide Analgesic (opioid receptor modulation)
2-(2-Oxo-2H-chromen-4-yloxy)acetohydrazide Coumarin Coumarin-oxy, acetohydrazide Antioxidant (DPPH radical scavenging)

Key Comparisons

Core Heterocycle Influence Triazinone vs. Triazole: The 1,2,4-triazinone core (as in the target compound) exhibits redox activity due to its conjugated dioxo groups, whereas 1,2,4-triazole derivatives (e.g., ) prioritize thiol-mediated interactions. Triazole analogs show potent cytotoxicity (IC50 ~10 μM in 3D cancer models) , suggesting that the triazinone core may offer distinct electronic properties for target binding. Triazinone vs. Quinazoline/Coumarin: Quinazoline-based acetohydrazides () demonstrate analgesic activity via cyclooxygenase inhibition, while coumarin derivatives () act as antioxidants (e.g., 70% DPPH scavenging at 100 μg/mL). The triazinone-sulfanyl group may enhance metal chelation or enzyme inhibition compared to these systems .

Substituent Effects Sulfanyl (-S-) vs. Amino (-NH-): Sulfanyl-linked derivatives (e.g., ) often exhibit improved hydrolytic stability and metal-binding capacity compared to amino analogs (). For example, the ethyl ester derivative in serves as a stable intermediate for further functionalization. Hydrazide Modifications: The acetohydrazide moiety in the target compound allows for Schiff base formation or cyclization (e.g., thiazole synthesis in ). In contrast, indole-hydrazone derivatives () enhance π-π stacking with biological targets, improving anticancer activity .

Biological Activity Trends Antimicrobial Potential: While direct data are lacking, structurally similar 1,3,4-oxadiazole-acetohydrazide hybrids () show MIC values of 30.2–43.2 μg/cm³ against Staphylococcus aureus and E. coli, implying that the triazinone-sulfanyl group could synergize with hydrazide for enhanced efficacy . Anticancer Selectivity: Triazole-thiol acetohydrazides () inhibit cancer cell migration (e.g., 50% inhibition at 25 μM in MDA-MB-231 cells), whereas triazinone derivatives may leverage their dioxo groups for reactive oxygen species (ROS)-mediated apoptosis .

Biological Activity

The compound 2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its antimicrobial properties, cytotoxicity profiles, and structure-activity relationships (SAR).

The molecular formula of this compound is C5H7N5O3SC_5H_7N_5O_3S with a molecular weight of approximately 189.25 g/mol. It features a triazine ring which is significant in many pharmacological applications.

Biological Activity Overview

The biological activity of this compound has been assessed through various studies focusing on its antimicrobial and cytotoxic properties:

Antimicrobial Activity

Research indicates that derivatives of the triazine framework exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC): Compounds similar to this hydrazide have shown MIC values ranging from 0.07 to 0.32 µM against Mycobacterium tuberculosis H37Rv, comparable to standard antitubercular agents like isoniazid .

Cytotoxicity

The cytotoxic effects of the compound were evaluated using the MTT assay against human embryonic kidney cells (HEK-293T) and mouse fibroblast cells (CCL-1). Notably:

  • Selectivity Index (SI): The most active derivatives had a high selectivity index (SI), indicating low toxicity towards normal cells while maintaining potent antimycobacterial activity. For example, one derivative exhibited an SI of 3516 against HEK-293 cells .

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how modifications to the triazine structure influence biological activity:

  • Functional Groups: The presence of specific substituents on the triazine ring significantly affects both antimicrobial potency and cytotoxicity.
  • Hydrazone Linkage: The hydrazone functional group enhances interaction with microbial targets while minimizing toxicity to mammalian cells.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds derived from the triazine scaffold:

  • Case Study 1: A study synthesized sulfonyl hydrazones which demonstrated potent activity against M. tuberculosis, with some derivatives achieving MIC values as low as 0.07 µM .
  • Case Study 2: Another investigation focused on thiazole derivatives revealed that modifications at specific positions on the phenyl ring could enhance antiproliferative activity against cancer cell lines .

Data Tables

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

CompoundTarget OrganismMIC (µM)Cytotoxicity (IC50)Selectivity Index
3dM. tuberculosis0.073>25003516
5kM. tuberculosis0.07>20002979

Q & A

Q. How to design controlled experiments for assessing synthetic reproducibility?

  • Methodology :
  • Block design : Implement randomized block setups (as in agricultural trials) to account for batch variability .
  • Inter-lab validation : Collaborate with external labs to verify protocols, ensuring results are operator- and equipment-independent .

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